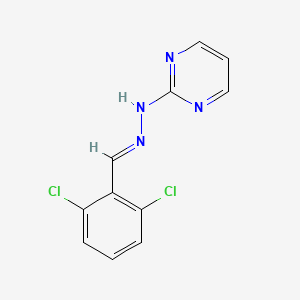
N-(2-methoxyphenyl)-N'-8-quinolinylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-8-quinolinylurea, also known as HMQ1611, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer therapies.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N'-8-quinolinylurea is not fully understood, but it is thought to target multiple signaling pathways that are involved in cancer cell growth and survival. One of the key targets of N-(2-methoxyphenyl)-N'-8-quinolinylurea is the protein kinase CK2, which is overexpressed in many types of cancer and is involved in promoting cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-8-quinolinylurea has been shown to have a range of biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-(2-methoxyphenyl)-N'-8-quinolinylurea has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-methoxyphenyl)-N'-8-quinolinylurea is that it has shown efficacy in a wide range of cancer cell lines, suggesting that it may have broad applicability in cancer treatment. However, one limitation of N-(2-methoxyphenyl)-N'-8-quinolinylurea is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-N'-8-quinolinylurea. One area of focus is to further elucidate its mechanism of action and identify additional targets that it may be able to inhibit. Another area of focus is to test N-(2-methoxyphenyl)-N'-8-quinolinylurea in preclinical models of cancer to better understand its efficacy and safety. Finally, there is a need for clinical trials to determine whether N-(2-methoxyphenyl)-N'-8-quinolinylurea is a safe and effective treatment for cancer in humans.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-N'-8-quinolinylurea involves a multi-step process that begins with the reaction of 2-methoxyaniline with 8-hydroxyquinoline to form an intermediate product. This intermediate is then reacted with phosgene to form the final product, N-(2-methoxyphenyl)-N'-8-quinolinylurea. The synthesis of this compound has been optimized in recent years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-8-quinolinylurea has been extensively studied in preclinical models for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and pancreatic cancer cells. In addition, N-(2-methoxyphenyl)-N'-8-quinolinylurea has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-15-10-3-2-8-13(15)19-17(21)20-14-9-4-6-12-7-5-11-18-16(12)14/h2-11H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWNWQBOYUUGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6382068 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5732179.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-[(4-methoxybenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5732189.png)



![N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5732220.png)
![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)

![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)
![N'-[(4-fluorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5732243.png)


![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)